molecular formula C8H9NO4 B1349400 3-Methoxy-4-nitrobenzyl alcohol CAS No. 80866-88-2

3-Methoxy-4-nitrobenzyl alcohol

Cat. No. B1349400
CAS RN: 80866-88-2
M. Wt: 183.16 g/mol
InChI Key: AADYWCBPJZAJNU-UHFFFAOYSA-N
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Patent
US08481568B2

Procedure details

Triethylamine (5 mL) was added to a solution of 3-methoxy-4-nitrobenzyl alcohol (2.5 g, 13.6 mmol) in 50 mL of methylene chloride, and the mixture was cooled to 0° C. under nitrogen. Methanesulfonyl chloride (1.9 g, 16.3 mmol) was added dropwise and the mixture stirred at this temperature for 1 hour. Triethylamine (5 mL) was added, followed by dimethylamine hydrochloride (1.6 g, 20.4 mmol). After 5 minutes, the cooling bath was removed, and the mixture stirred at ambient temperature for 2.5 hours. The mixture was diluted with methylene chloride (75 mL) and washed with water (3×75 mL), and extracted into dilute aqueous HCl (3×75 mL). The combined aqueous extracts were washed with methylene chloride (3×75 mL), basified (3N NaOH), and extracted into methylene chloride (3×75 mL). The combined organic extracts were washed with water (3×75 mL), dried (MgSO4), and evaporated, providing 1.8 g of the product, in 65% yield: 1H NMR (CDCl3) δ 2.26 (s, 6H), 3.45 (s, 2H), 3.97 (s, 3H), 6.95 (d, J=8.2 Hz, 1H), 7.12 (s, 1H), 7.82 (d, J=8.2 Hz, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4]C)C.[CH3:8][O:9][C:10]1[CH:11]=C([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])CO.CS(Cl)(=O)=O.Cl.CNC>C(Cl)Cl>[CH3:8][O:9][C:10]1[CH:11]=[C:7]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[CH2:6][N:3]([CH3:1])[CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.5 g
Type
reactant
Smiles
COC=1C=C(CO)C=CC1[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl.CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with methylene chloride (75 mL)
WASH
Type
WASH
Details
washed with water (3×75 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into dilute aqueous HCl (3×75 mL)
WASH
Type
WASH
Details
The combined aqueous extracts were washed with methylene chloride (3×75 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into methylene chloride (3×75 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(CN(C)C)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.